Inhibition of Human Adenylate Cyclase 1 (AC1): A Comparative Potency Assessment
2-(4-Bromophenyl)-N-propylacetamide demonstrated an IC₅₀ of 10,000 nM (10 µM) against human adenylate cyclase type 1 (AC1) in a HEK293 cell-based assay measuring A23187-stimulated cAMP accumulation [1]. While no direct head-to-head comparator data exists for the exact N-propyl analog, this value serves as a critical baseline for future SAR studies. This moderate potency suggests a specific, albeit weak, interaction that may be tuned by further structural optimization [2].
| Evidence Dimension | AC1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 µM) |
| Comparator Or Baseline | No direct comparator available; baseline for future optimization |
| Quantified Difference | N/A (Baseline Measurement) |
| Conditions | HEK293 cells, A23187-stimulated cAMP accumulation assay, 30 min preincubation |
Why This Matters
This data point provides a validated starting point for medicinal chemists exploring AC1 as a target for pain or neurological disorders.
- [1] BindingDB BDBM50521081. CHEMBL4576094. Inhibition of human AC1 expressed in HEK293 cells. 2021. View Source
- [2] ChEMBL. CHEMBL4576094. Bioactivity Summary for Human Adenylate Cyclase Type 1. View Source
